1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
Description
The compound 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at position 1 with a 3-bromobenzyl group and at position 5 with a 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl moiety. The 3-bromo substituent may enhance halogen bonding interactions, while the trifluoromethoxy group contributes to metabolic stability and increased membrane permeability .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF3N2O3/c23-17-3-1-2-14(10-17)12-28-13-16(6-9-21(28)29)20-11-19(27-31-20)15-4-7-18(8-5-15)30-22(24,25)26/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMZEYLRIRBTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=CC2=O)C3=CC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122253 | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571034-57-5 | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571034-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one, with CAS number 1571034-57-5, is a complex organic compound that has garnered attention for its potential biological activities. Its molecular formula is C22H14BrF3N2O3, and it weighs approximately 491.26 g/mol. This compound is notable for its structural features, including a bromobenzyl group, an isoxazole moiety, and a trifluoromethoxy-substituted phenyl group, which may contribute to its pharmacological properties.
Structure and Properties
The compound's structure can be dissected into several functional components:
- Bromobenzyl group : This moiety may influence the compound's interaction with biological targets.
- Isoxazole ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Trifluoromethoxy group : This substituent can enhance lipophilicity and potentially improve bioavailability.
Anticancer Properties
Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human promyelocytic leukemia (HL-60) cells. The MTT assay results demonstrated that certain isoxazole derivatives have IC50 values ranging from 86 to 755 μM, indicating variable potency against cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Isoxazole (3) | 86 | HL-60 |
| Isoxazole (6) | 755 | HL-60 |
In these studies, isoxazole (3) was found to induce apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels, suggesting a mechanism involving cell cycle arrest and promotion of apoptotic pathways .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. The presence of the trifluoromethoxy group enhances the compound's interaction with target proteins, potentially leading to altered enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:
Compound A :
- Name : 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one
- Key Features: Pyridinone core with a 4-trifluoromethoxybenzyl group at position 1. 1,2,4-Oxadiazole heterocycle at position 3, substituted with a thiophene ring.
- Implications: The oxadiazole ring may enhance rigidity and π-π stacking compared to isoxazole.
Compound B :
- Name : 3-(Azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one
- Key Features :
- Azidomethyl group at position 3, enabling click chemistry applications.
- Unsubstituted benzyl group at position 1 and bromine at position 3.
- Implications : The azide group offers reactivity for bioconjugation, while the simpler benzyl group reduces steric hindrance compared to the 3-bromobenzyl in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
